molecular formula C23H22N4O3 B11191084 N~1~-{4-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-pyrrolidinyl]phenyl}acetamide

N~1~-{4-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-pyrrolidinyl]phenyl}acetamide

Cat. No.: B11191084
M. Wt: 402.4 g/mol
InChI Key: OSEYKPMXRGZHFX-UHFFFAOYSA-N
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Description

N~1~-{4-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-pyrrolidinyl]phenyl}acetamide is a structurally complex small molecule characterized by three key motifs:

  • A beta-carboline core (1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl), known for its diverse biological activities, including interactions with neurotransmitter receptors and enzymes like monoamine oxidases (MAOs) .
  • A 2,5-dioxopyrrolidinyl group, which may influence solubility, metabolic stability, and binding affinity.
  • A para-substituted phenylacetamide moiety, a common pharmacophore in drug design for modulating target engagement .

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

N-[4-[2,5-dioxo-3-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)pyrrolidin-1-yl]phenyl]acetamide

InChI

InChI=1S/C23H22N4O3/c1-14(28)24-15-6-8-16(9-7-15)27-22(29)12-21(23(27)30)26-11-10-18-17-4-2-3-5-19(17)25-20(18)13-26/h2-9,21,25H,10-13H2,1H3,(H,24,28)

InChI Key

OSEYKPMXRGZHFX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC4=C(C3)NC5=CC=CC=C45

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{4-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-pyrrolidinyl]phenyl}acetamide involves multiple steps. One common method starts with the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form an intermediate compound. This intermediate is then reacted with p-toluenesulfonic acid to obtain the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-{4-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-pyrrolidinyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and pyrrolidinyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

N~1~-{4-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-pyrrolidinyl]phenyl}acetamide has shown promise in the development of new therapeutic agents. Research indicates that it may possess anti-cancer properties due to its ability to inhibit specific enzymes involved in tumor growth.

Case Studies:

  • Anti-Cancer Activity : A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, suggesting potential as an anti-cancer drug candidate .

Neuropharmacology

The compound's structure suggests potential interactions with neurotransmitter systems. Its beta-carboline moiety is known for modulating GABAergic activity, which may lead to anxiolytic and sedative effects.

Case Studies:

  • GABA Receptor Modulation : Experimental studies have indicated that compounds similar to this compound can enhance GABA receptor activity, potentially leading to therapeutic effects in anxiety disorders .

Antioxidant Properties

Research has also explored the antioxidant capabilities of this compound. Antioxidants play a crucial role in mitigating oxidative stress-related diseases.

Case Studies:

  • Oxidative Stress Reduction : In vitro studies have shown that the compound can scavenge free radicals effectively, suggesting its utility in formulations aimed at reducing oxidative damage .

Data Table: Summary of Applications

Application AreaPotential EffectsReferences
Medicinal ChemistryAnti-cancer properties
NeuropharmacologyAnxiolytic and sedative effects
Antioxidant PropertiesReduction of oxidative stress

Mechanism of Action

The mechanism of action of N1-{4-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-pyrrolidinyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds from the provided evidence share partial structural or functional similarities with N~1~-{4-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-pyrrolidinyl]phenyl}acetamide, enabling comparative analysis:

Key Structural and Functional Differences

Compound Name (Reference) Core Structure Key Functional Groups Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound Beta-carboline + dioxopyrrolidinyl + phenylacetamide Acetamide, diketopyrrolidine Not provided in evidence Not provided Potential MAO/kinase modulation
Example 83 () Chromen-4-one + pyrazolo[3,4-d]pyrimidine Fluorophenyl, isopropoxy 571.2 (M+1) 302–304 High thermal stability; fluorinated groups enhance lipophilicity
Compounds m, n, o () Hexanamide + tetrahydro pyrimidinyl Phenoxyacetamido, hydroxy Not provided Not provided Stereochemical diversity (R/S isomers) impacts receptor selectivity

Thermal and Analytical Properties

  • Example 83 demonstrates a high melting point (302–304°C), likely due to strong intermolecular interactions from its rigid chromenone core.

Research Implications and Limitations

  • Gaps in Data : Specific pharmacological or synthetic data for the target compound are absent in the provided evidence, limiting direct comparisons. Further studies are required to evaluate its binding affinity, solubility, and metabolic profile.
  • Design Recommendations : Incorporating fluorinated groups (as in Example 83) or optimizing stereochemistry (as in ) could enhance the target compound’s drug-like properties.

Biological Activity

N~1~-{4-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-pyrrolidinyl]phenyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available research on its biological properties, including its pharmacological effects, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a beta-carboline moiety, which is known for its diverse biological activities. The molecular formula is C20H21N3O3C_{20}H_{21}N_3O_3, with a molecular weight of 351.4 g/mol. Its melting point ranges from 182 to 197 °C .

Biological Activity Overview

The biological activity of this compound has been explored in various studies:

Anticancer Activity

Research indicates that compounds with beta-carboline structures exhibit significant anticancer properties. A study demonstrated that derivatives of beta-carboline showed high antiproliferative effects against various cancer cell lines. For example:

  • IC50 Values : The compound exhibited IC50 values ranging from 1.84 to 3.27 μM against drug-sensitive and resistant cancer cells .
  • Mechanism of Action : The compound was found to promote apoptosis and induce DNA damage in cancer cells while having minimal effects on non-tumor cells .

Trypanocidal Activity

Another important aspect of its biological activity is its effectiveness against Trypanosoma cruzi:

  • Selectivity : The compound showed a selective index 31 times higher for the parasite compared to mammalian cells, indicating low cytotoxicity .
  • Dose-dependent Effects : It demonstrated dose-dependent inhibitory effects against different forms of T. cruzi, with an IC50 of 14.9 µM for the epimastigote form and EC50 values of 45 µM and 33 µM for trypomastigote and amastigote forms respectively .

Study on Anticancer Efficacy

In a comparative study involving the compound and traditional anticancer agents like cisplatin:

  • Results : The beta-carboline derivative displayed superior antitumor activity against lung (A549), cervical (HeLa), and breast (MBA-MD-231) cancer cell lines compared to cisplatin.
  • Mechanistic Insights : The study suggested that the compound interacts with DNA and alters cell cycle progression by inhibiting key regulatory proteins involved in cell division .

Summary of Findings

Biological ActivityObservations
Anticancer EfficacyHigh antiproliferative effects; IC50 values between 1.84 - 3.27 μM
Trypanocidal ActivitySelective index of 31; effective against T. cruzi forms
MechanismsInduces apoptosis; interacts with DNA; alters cell cycle

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing this compound?

The compound can be synthesized via multi-step pathways involving cyclization and coupling reactions. For example, pyrrolidinyl intermediates are often prepared using ethanol and piperidine under controlled temperatures (0–5°C, 2 hours) to ensure regioselectivity . Key steps include the formation of the β-carboline core via Pictet-Spengler reactions, followed by acetamide functionalization. Purification typically employs column chromatography with gradients of ethyl acetate/hexane.

Q. Which spectroscopic techniques are essential for characterizing its structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming the β-carboline and pyrrolidinyl moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared (FTIR) identifies carbonyl (C=O) and amide (N-H) stretches. X-ray crystallography may resolve stereochemistry in crystalline derivatives .

Q. How can researchers preliminarily assess its biological activity?

Initial screening involves in vitro assays targeting receptors or enzymes relevant to the β-carboline scaffold (e.g., serotonin or dopamine receptors). Dose-response curves (0.1–100 µM) are generated using cell-based assays (e.g., HEK293 cells), with IC₅₀ values calculated via nonlinear regression . Positive controls (e.g., known β-carboline analogs) and solvent controls (DMSO <0.1%) are mandatory.

Q. What safety protocols are required for handling this compound in the laboratory?

Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles must be worn. In case of skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention. Store in a cool, dry environment (<4°C) away from oxidizing agents .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediates, guiding solvent and catalyst selection. Reaction path search algorithms (e.g., artificial force induced reaction, AFIR) identify low-energy pathways for pyrrolidinyl ring closure or β-carboline functionalization . Machine learning models trained on PubChem data can prioritize substituents for enhanced bioactivity .

Q. What statistical methods improve experimental design for process optimization?

Response Surface Methodology (RSM) with Central Composite Design (CCD) reduces the number of experiments while optimizing variables (e.g., temperature, catalyst loading). ANOVA analysis identifies significant factors (p<0.05), and contour plots visualize interactions between parameters like reaction time and yield .

Q. How can mechanistic studies resolve contradictions in reported biological activity data?

Discrepancies may arise from off-target effects or assay conditions. Use CRISPR-edited cell lines to knock out putative targets and validate specificity. Molecular dynamics simulations (e.g., GROMACS) analyze ligand-receptor binding stability over 100 ns trajectories, identifying key residues (e.g., hydrogen bonds with Asp110 in serotonin receptors) .

Q. What strategies address low solubility or bioavailability in in vivo studies?

Co-crystallization with cyclodextrins or lipid-based nanoemulsions improves aqueous solubility. Pharmacokinetic profiling (e.g., intravenous vs. oral administration in rodent models) identifies absorption bottlenecks. Metabolite identification via LC-MS/MS detects rapid glucuronidation or oxidation, guiding structural modifications (e.g., fluorination to block metabolic sites) .

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